

## An In-depth Technical Guide to the Absorption Spectrum of Bromophenol Red

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Compound of Interest		
Compound Name:	Bromophenol Red	
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This technical guide provides a comprehensive overview of the absorption spectrum of **Bromophenol Red**, a sulfonephthalein dye widely utilized as a pH indicator in various scientific and industrial applications. This document outlines the fundamental principles governing its colorimetric properties, detailed experimental protocols for spectral analysis, and key quantitative data presented for comparative analysis.

## Introduction

**Bromophenol Red** is a weak acid that exhibits distinct color changes in response to variations in pH. This property, known as halochromism, is a consequence of alterations in the molecule's electronic structure, which in turn affects its absorption of light in the visible spectrum. Understanding the absorption spectrum of **Bromophenol Red** is crucial for its effective application in assays, titrations, and other analytical methodologies where precise pH determination is paramount.

The acid-base equilibrium of **Bromophenol Red** in an aqueous solution can be represented by the following equation:

 $HIn (Yellow) \rightleftharpoons H^+ + In^- (Purple)$ 

In its protonated form (HIn), the indicator appears yellow, while its deprotonated form (In<sup>-</sup>) is purple. The transition between these two colored species occurs over a specific pH range,



which is characteristic of the indicator.

## **Quantitative Spectroscopic Data**

The spectrophotometric analysis of **Bromophenol Red** provides critical quantitative data regarding its light-absorbing properties at different pH values. The key parameters are summarized in the tables below.

Parameter	Value	Reference
CAS Number	2800-80-8	[1]
Molecular Weight	512.19 g/mol	[2]
рКа	~6.51 (at 25°C)	[3]
pH Transition Range	4.7 - 6.3	[2]
Color in Acidic Solution	Yellow	[2]
Color in Basic Solution	Purple	[2]

Table 1: General Properties of Bromophenol Red



Condition	Wavelength (λmax)	Molar Absorptivity (ε)	Reference
Acidic Form (pH 4.7)	435 - 444 nm	Specific Absorptivity (A 1%/1cm) ≥ 380	[1][2]
Basic Form (pH 6.3)	574 - 580 nm	Specific Absorptivity (A 1%/1cm) ≥ 760	[1][2]
Isosbestic Point	Not explicitly found for Bromophenol Red, but typically observed for pH indicators. For the related Bromophenol Blue, an isosbestic point is seen around 490 nm.[4]	-	

Table 2: Absorption Maxima and Molar Absorptivity of Bromophenol Red

# **Experimental Protocol: Determination of Absorption Spectrum**

The following protocol outlines the methodology for determining the absorption spectrum of **Bromophenol Red** at different pH values using a UV-Visible spectrophotometer.

#### 3.1. Materials and Reagents

- Bromophenol Red powder
- Ethanol (95% or absolute)
- Deionized water
- Buffer solutions of various pH values (e.g., pH 4, 5, 6, 7, 8)
- Hydrochloric acid (HCl), 0.1 M



- Sodium hydroxide (NaOH), 0.1 M
- Volumetric flasks (100 mL)
- Pipettes
- Cuvettes (1 cm path length)
- UV-Visible Spectrophotometer
- 3.2. Preparation of Stock Solution
- Accurately weigh a precise amount of Bromophenol Red powder (e.g., 10 mg).
- Dissolve the powder in a small volume of ethanol in a 100 mL volumetric flask.
- Once dissolved, dilute to the mark with deionized water to create a stock solution. The final concentration should be precisely known.
- 3.3. Preparation of Test Solutions
- Pipette a known volume of the Bromophenol Red stock solution into a series of volumetric flasks.
- To each flask, add a different buffer solution to achieve a range of desired pH values.
- For the fully acidic form, add a small amount of 0.1 M HCl to one flask.
- For the fully basic form, add a small amount of 0.1 M NaOH to another flask.
- Dilute each solution to the final volume with deionized water.
- 3.4. Spectrophotometric Measurement
- Turn on the UV-Visible spectrophotometer and allow it to warm up.
- Set the wavelength range for scanning (e.g., 350 nm to 700 nm).



- Use a cuvette filled with deionized water or the corresponding buffer solution without the indicator as a blank to zero the instrument.
- Rinse a cuvette with one of the test solutions and then fill it.
- Place the cuvette in the spectrophotometer and record the absorbance spectrum.
- Repeat steps 4 and 5 for all the prepared test solutions with different pH values.

#### 3.5. Data Analysis

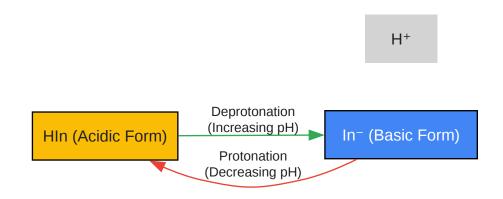
- Plot the absorbance values versus wavelength for each pH to obtain the absorption spectra.
- Identify the wavelength of maximum absorbance (λmax) for the acidic and basic forms of the indicator.
- If an isosbestic point is observed (a wavelength where the absorbance is the same for all pH values), record this wavelength.
- The molar absorptivity (ε) can be calculated at λmax using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the indicator.

## **Visualizations**

#### 4.1. Acid-Base Equilibrium of Bromophenol Red

The following diagram illustrates the chemical equilibrium of **Bromophenol Red**, showing the transition between its acidic (yellow) and basic (purple) forms with the corresponding change in pH.





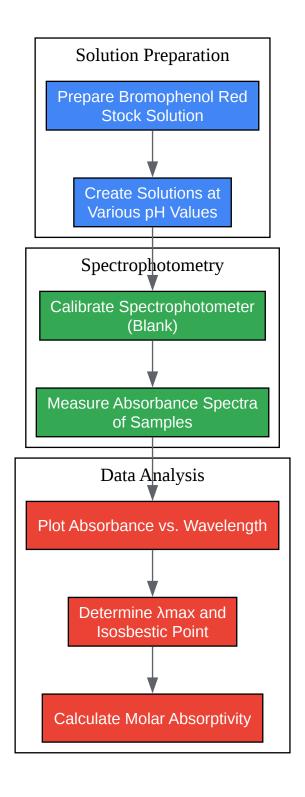
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Caption: Acid-Base Equilibrium of Bromophenol Red.

#### 4.2. Experimental Workflow for Absorption Spectrum Analysis

This diagram outlines the key steps involved in the experimental determination of the absorption spectrum of **Bromophenol Red**.





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Caption: Experimental Workflow for Spectral Analysis.



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